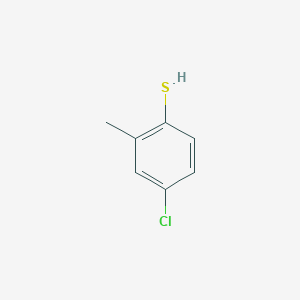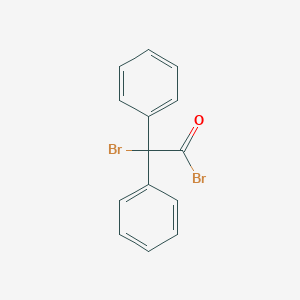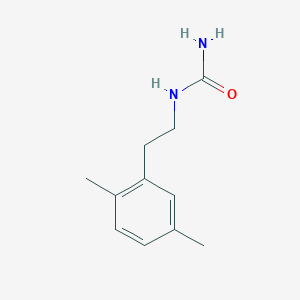
2,5-Dimethylphenethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylphenethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 194.26 g/mol. This compound is also known as 1-(2,5-dimethylphenyl) -2-phenylethane-1,2-dione and has the chemical formula C14H15NO2.
作用机制
The mechanism of action of 2,5-Dimethylphenethylurea is not fully understood. However, it is believed to act through the inhibition of inflammatory mediators and the activation of antioxidant pathways. It has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
生化和生理效应
Studies have shown that 2,5-Dimethylphenethylurea has biochemical and physiological effects on various systems in the body. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. These effects make it a promising compound for the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of using 2,5-Dimethylphenethylurea in lab experiments is its high purity and relatively simple synthesis method. It is also a versatile compound that can be used in various applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 2,5-Dimethylphenethylurea in scientific research. One potential application is its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. It can also be used as a building block for the synthesis of other compounds with potential biological activities. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2,5-Dimethylphenethylurea is a promising compound for scientific research due to its unique properties and potential applications in various fields. Its high purity and relatively simple synthesis method make it a versatile compound that can be used in various applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 2,5-Dimethylphenethylurea involves the reaction between 2,5-dimethylphenethylamine and ethyl isocyanate. The reaction is carried out in anhydrous conditions and the product is purified by recrystallization. This method yields a high purity product and is relatively simple compared to other methods.
科学研究应用
2,5-Dimethylphenethylurea has been used in various scientific research applications due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. In addition, it has been used as a building block for the synthesis of other compounds with potential biological activities.
属性
CAS 编号 |
17291-89-3 |
|---|---|
产品名称 |
2,5-Dimethylphenethylurea |
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-(2,5-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-3-4-9(2)10(7-8)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) |
InChI 键 |
IGDQWXCMSOONEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



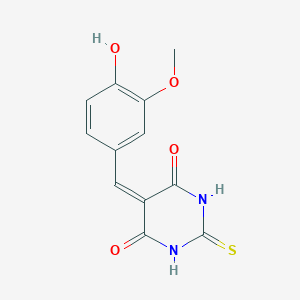

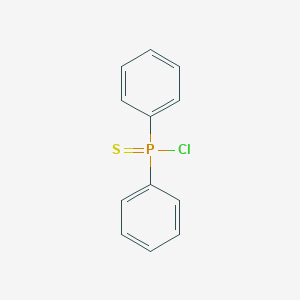
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
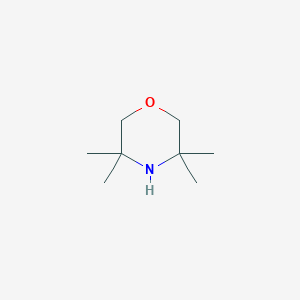
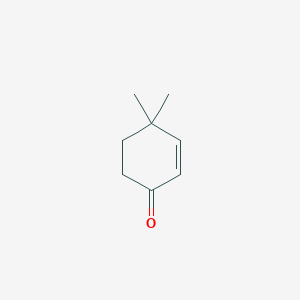
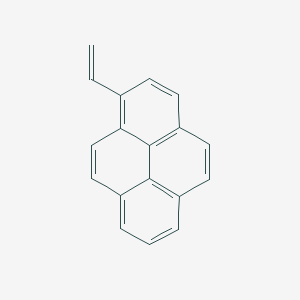
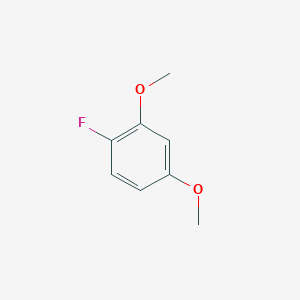
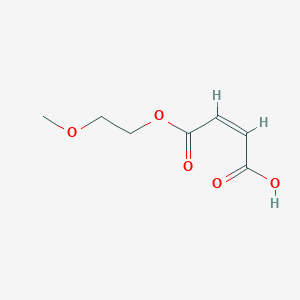
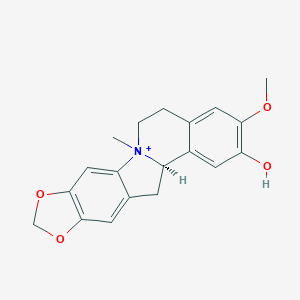
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)
